molecular formula C5H14N2O B3057854 2-((2-(Methylamino)ethyl)amino)ethanol CAS No. 85771-07-9

2-((2-(Methylamino)ethyl)amino)ethanol

Cat. No.: B3057854
CAS No.: 85771-07-9
M. Wt: 118.18 g/mol
InChI Key: OVHIPFZQRQQFGQ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-((2-(Methylamino)ethyl)amino)ethanol can be synthesized by reacting ethylene oxide with methylamine under controlled conditions. The reaction typically requires external cooling to manage the exothermic nature of the process .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactors where ethylene oxide and methylamine are combined. The reaction is carefully monitored to ensure optimal yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-((2-(Methylamino)ethyl)amino)ethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines .

Scientific Research Applications

2-((2-(Methylamino)ethyl)amino)ethanol is used extensively in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 2-((2-(Methylamino)ethyl)amino)ethanol involves its interaction with various molecular targets and pathways. As an amino alcohol, it can act as a weak base and participate in acid-base reactions. It can also form hydrogen bonds with other molecules, influencing their stability and reactivity .

Properties

IUPAC Name

2-[2-(methylamino)ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H14N2O/c1-6-2-3-7-4-5-8/h6-8H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHIPFZQRQQFGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCNCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20235074
Record name Ethanol, 2-((2-(methylamino)ethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85771-07-9
Record name Ethanol, 2-((2-(methylamino)ethyl)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085771079
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanol, 2-((2-(methylamino)ethyl)amino)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20235074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(METHYLAMINO)-ETHYLAMINO)-ETHANOL
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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